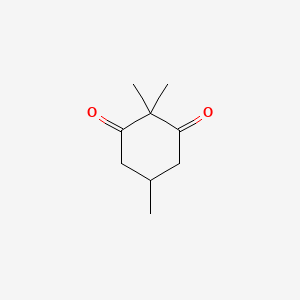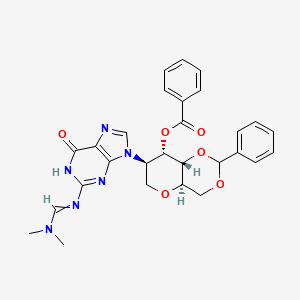
1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzoyl, benzylidene, and guanidine moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol typically involves multiple steps, including protection and deprotection of hydroxyl groups, selective functionalization, and coupling reactions. Common reagents used in these steps may include benzoyl chloride, benzylidene acetals, and guanidine derivatives. Reaction conditions often require specific solvents, temperatures, and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield benzoyl derivatives, while reduction could produce benzylidene alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent or drug precursor.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological processes. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-glucitol
- 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-mannitol
Uniqueness
Compared to similar compounds, 1,5-Anhydro-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-2-(N8-(dimethylamino)methyleneguanidin-1-yl)-D-altro-hexitol may exhibit unique properties such as enhanced reactivity, specific biological activity, or improved stability. These characteristics make it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H28N6O6 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(4aR,7R,8S,8aS)-7-[2-(dimethylaminomethylideneamino)-6-oxo-1H-purin-9-yl]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C28H28N6O6/c1-33(2)15-30-28-31-24-21(25(35)32-28)29-16-34(24)19-13-37-20-14-38-27(18-11-7-4-8-12-18)40-23(20)22(19)39-26(36)17-9-5-3-6-10-17/h3-12,15-16,19-20,22-23,27H,13-14H2,1-2H3,(H,31,32,35)/t19-,20-,22+,23-,27?/m1/s1 |
InChI Key |
KGNFQRZLVCJSTF-ANEBDJRCSA-N |
Isomeric SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@@H]3CO[C@@H]4COC(O[C@H]4[C@H]3OC(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3COC4COC(OC4C3OC(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one](/img/structure/B13440237.png)
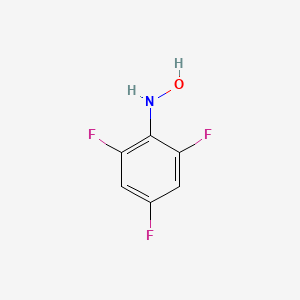
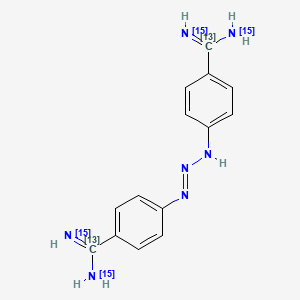
![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
![(3R,4S)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-4-hydroxybut-2-enyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13440262.png)
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
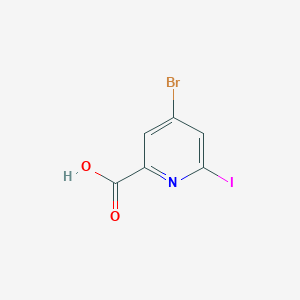
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13440286.png)
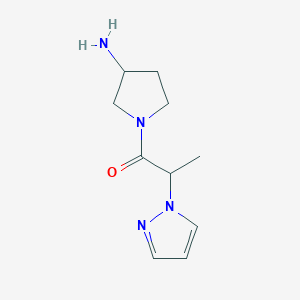

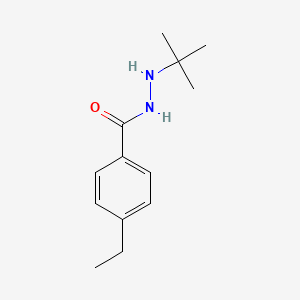
![3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
